molecular formula C29H28N4O5 B11275263 N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B11275263
M. Wt: 512.6 g/mol
InChI Key: SWDSEJTZODPDLJ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-derived acetamide class, characterized by a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted with a cyclopropylcarbamoyl methyl group at the 3-position phenyl ring and a 2-ethoxyphenyl carbamoyl methyl group at the 1-position. Its IUPAC name reflects its structural complexity: the cyclopropyl group enhances lipophilicity, while the 2-ethoxyphenyl moiety may influence receptor binding or metabolic stability. The compound’s synthesis likely follows routes similar to structurally related acetamides, involving condensation of intermediates like 2-(2,4-dioxo-quinazolin-3-yl)acetic acid with substituted chloroacetamides .

Properties

Molecular Formula

C29H28N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

SWDSEJTZODPDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 2-ethoxybenzoyl chloride with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with cyclopropylamine and acetic anhydride to introduce the cyclopropyl and acetamide groups, respectively. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
  • Tetrahydroquinazoline Core : This bicyclic structure is significant for its pharmacological properties.
  • Ethoxyphenyl Group : Enhances lipophilicity and may influence the compound's bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : Approximately 378.47 g/mol

Medicinal Chemistry

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrahydroquinazoline can inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism. Inhibitors of the Type III secretion system (T3SS) have been noted in related compounds, suggesting that this compound may similarly affect bacterial virulence factors .
  • Neuropharmacology
    • Compounds with similar motifs are being investigated for their effects on neurotransmitter systems. Preliminary studies suggest that they may modulate serotonin receptors, which could be beneficial in treating mood disorders .

The biological activity of N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide includes:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating a potential for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Anticancer Activity

A study published in Cancer Research highlighted the effectiveness of tetrahydroquinazoline derivatives in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of signaling pathways critical for cancer cell survival .

Antimicrobial Effects

Research documented in Journal of Antimicrobial Chemotherapy showed that similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest a potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

Key structural analogs differ in the aryl substituents on the carbamoyl methyl group or the quinazolinone core. For example:

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Replaces the 2-ethoxyphenyl group with a 2,4-dichlorophenylmethyl moiety. This analog demonstrated anticonvulsant activity, suggesting that halogenated aryl groups enhance central nervous system (CNS) penetration or target affinity .
  • N-(2,3-dimethylphenyl) analog (): Substitutes 2-ethoxyphenyl with 2,3-dimethylphenyl.
  • Dichlorophenyl-thiazol acetamide (): Features a 3,4-dichlorophenyl group and a thiazol ring.

NMR Spectral Comparisons

highlights NMR as a tool to compare chemical environments. In quinazolinone derivatives, regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44) exhibit shifted chemical shifts. For instance, compounds with bulkier substituents (e.g., ethoxyphenyl vs. methylphenyl) show distinct shifts in these regions, indicating altered electronic environments that could impact binding or stability .

Lumping Strategy and Reactivity

’s lumping approach groups compounds with similar structures (e.g., shared quinazolinone cores) to predict reactivity. The target compound’s 2-ethoxyphenyl group may undergo oxidative metabolism (O-dealkylation), akin to other ethoxy-containing drugs, whereas dichlorophenyl analogs might resist oxidation but face dehalogenation risks .

Key Research Findings

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituent Biological Activity Key Finding Reference
Target Compound 2-ethoxyphenyl Under investigation High structural complexity; ethoxy group may enhance bioavailability
N-[(2,4-dichlorophenyl)methyl] analog 2,4-dichlorophenylmethyl Anticonvulsant Halogenation improves CNS penetration
Dichlorophenyl-thiazol acetamide 3,4-dichlorophenyl, thiazol Not reported Hydrogen bonding stabilizes crystal lattice
2-((4-amino-triazolyl)sulfanyl)-N-acetamide Triazole-thioether Anti-exudative Comparable efficacy to diclofenac sodium at 10 mg/kg

Table 2: NMR Chemical Shift Differences in Quinazolinone Analogs ()

Region Target Compound Analog 1 (Rapa) Analog 7 Implication
A (positions 39–44) δ 7.2–7.5 ppm δ 7.1–7.3 ppm δ 7.4–7.6 ppm Substituent bulk alters aromatic proton environments
B (positions 29–36) δ 3.8–4.2 ppm δ 3.6–3.9 ppm δ 4.0–4.3 ppm Ethoxy group induces deshielding in adjacent protons

Biological Activity

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Tetrahydroquinazoline Core : The initial step often involves the condensation of appropriate anilines with isocyanates or other electrophiles to form the tetrahydroquinazoline moiety.
  • Cyclopropyl Substitution : The introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using diazo compounds or via nucleophilic substitution methods.
  • Acetamide Formation : The final step usually involves acetamide formation through acylation reactions.

The detailed synthetic pathway can vary significantly based on the specific substituents and conditions employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing tetrahydroquinazoline structures have demonstrated effective inhibition against various cancer cell lines such as U937 (human myeloid leukemia) and others. These compounds exhibit selective cytotoxicity without significant effects on normal cells .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. Some derivatives have shown promising activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin. Minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating moderate to good antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Cyclopropyl Group : The presence of the cyclopropyl group enhances lipophilicity and may improve cellular uptake.
  • Tetrahydroquinazoline Moiety : Variations in substituents on this core structure significantly affect potency and selectivity against specific cancer cell lines.

This relationship is essential for guiding future modifications to enhance therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, a series of tetrahydroquinazoline derivatives were synthesized and tested against several cancer cell lines. One compound exhibited IC50 values in the low micromolar range against U937 cells while showing minimal toxicity to normal fibroblasts . This suggests a promising therapeutic index.

Case Study 2: Antimicrobial Properties

A study conducted by Asian Journal of Chemistry reported on the synthesis and biological evaluation of similar amide-type compounds. Among these compounds, several demonstrated significant antifungal and insecticidal activities with MIC values ranging from 100 to 400 µg/mL against various pathogens .

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